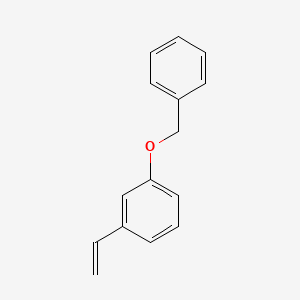

1-Benzyloxy-3-vinylbenzene

Vue d'ensemble

Description

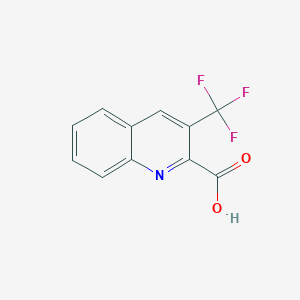

“1-Benzyloxy-3-vinylbenzene” is a chemical compound with the molecular formula C15H14O . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” could potentially involve a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates . This reaction is catalyzed by a chiral π–Cu (II) complex .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. Physical properties of a substance can include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Rhodium-Catalyzed Vinylations

Rhodium-catalyzed oxidative coupling reactions with alkenes allow for selective mono- and divinylations of (N-containing heteroaryl)benzenes. This methodology facilitates the installation of vinyl groups, enabling the preparation of 1,3-divinylbenzene derivatives with potential applications in solid-state fluorescence (Umeda et al., 2009).

Material Science and Polymer Applications

Vinylbenzyl ether-terminated oligo(2,6-dimethyl-1,4-phenylene ether) has been used in high-frequency printed circuit boards due to its low-dielectric characteristic after curing. New derivatives of this compound show improved thermal mechanical properties, oxygen permeation resistance, and lower water absorption, indicating their promise for advanced material applications (Chen et al., 2019).

C-Devinylation of Aromatic Systems

A method for C-devinylation of aromatic systems has been developed, where vinylbenzenes undergo devinylation to produce corresponding devinylated products. This process opens new avenues for the manipulation of aromatic compounds in synthetic chemistry (Bharate et al., 2013).

Novel Cross-Linkers for Silicone Networks

The development of an azide-containing, trifunctional vinyl cross-linker for silicone networks demonstrates the potential for controlled and well-distributed grafting of functionalities onto PDMS networks. This advancement suggests applications in enhancing the properties of silicone-based materials through click chemistry (Madsen et al., 2013).

Microwave-Enhanced Suzuki-Miyaura Vinylation

The Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich substrates with potassium vinyltrifluoroborate under microwave irradiation highlights a method for the efficient synthesis of styrene derivatives. This technique underscores the utility of microwave-assisted reactions in organic synthesis (Brooker et al., 2010).

Synthesis of Polyhydroxylated Pyrrolidines

The addition of vinylmagnesium chloride to a nitrone derived from L-tartaric acid, leading to enantiopure polyhydroxylated pyrrolidines, exemplifies the application of 1-benzyloxy-3-vinylbenzene derivatives in the synthesis of biologically relevant molecules (Lombardo et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

1-ethenyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICBPQOGKQNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478951 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173098-21-0 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

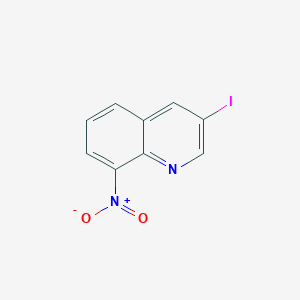

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)